Product packaging for 3-Cyclopropanecarbonyl-3-methyloxetane(Cat. No.:)

3-Cyclopropanecarbonyl-3-methyloxetane

Cat. No.: B13081867
M. Wt: 140.18 g/mol
InChI Key: FYEHDZVKQYEHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropanecarbonyl-3-methyloxetane is a chemical compound with the CAS number 2092763-68-1 . It has a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol . This substance is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The specific research applications, mechanism of action, and detailed pharmacological profile for this compound are areas that are currently not well-documented in the immediate scientific literature retrieved from this search. Researchers are advised to consult specialized chemical and pharmacological databases for further investigation. The structural features of this molecule, including the oxetane and cyclopropane rings, are motifs of interest in medicinal chemistry for their potential to improve the physicochemical properties of drug candidates .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B13081867 3-Cyclopropanecarbonyl-3-methyloxetane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclopropyl-(3-methyloxetan-3-yl)methanone

InChI

InChI=1S/C8H12O2/c1-8(4-10-5-8)7(9)6-2-3-6/h6H,2-5H2,1H3

InChI Key

FYEHDZVKQYEHEB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C(=O)C2CC2

Origin of Product

United States

Reactivity and Mechanistic Pathways of 3 Cyclopropanecarbonyl 3 Methyloxetane

Oxetane (B1205548) Ring-Opening Reactions

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain, making it more reactive than larger cyclic ethers like tetrahydrofuran. beilstein-journals.org This strain is the driving force for ring-opening reactions, which can be initiated by electrophiles (acids), nucleophiles, cations, anions, or photochemical energy. beilstein-journals.orgresearchgate.net The substitution pattern at the 3-position, with both a methyl and a cyclopropanecarbonyl group, sterically hinders and electronically influences the reactivity and regioselectivity of these processes.

Under acidic conditions, the oxetane oxygen of 3-Cyclopropanecarbonyl-3-methyloxetane is protonated, activating the ring for cleavage. The cleavage of a C-O bond can lead to the formation of a carbocation intermediate. Given the 3,3-disubstituted nature of the ring, a relatively stable tertiary carbocation would form at the C3 position. This carbocationic intermediate is a key branch point for subsequent reactions, including trapping by a nucleophile or undergoing rearrangements.

One potential rearrangement pathway involves the neighboring cyclopropyl (B3062369) group. The cyclopropylmethyl cation system is known to undergo rapid, reversible rearrangements to cyclobutyl and homoallyl cations. This could lead to the formation of various rearranged products, expanding the structural diversity accessible from this starting material. The specific outcome is highly dependent on the reaction conditions, including the nature of the acid and the solvent used.

The ring-opening of oxetanes can also be achieved using a variety of nucleophiles. acs.org For an unsymmetrically substituted oxetane like this compound, the regioselectivity of the nucleophilic attack is a critical consideration. The reaction typically proceeds via an SN2 mechanism. Due to the significant steric hindrance at the C3 position, strong nucleophiles are expected to preferentially attack one of the less substituted methylene (B1212753) carbons (C2 or C4) of the oxetane ring. magtech.com.cn This would result in the formation of a primary alcohol, with the nucleophile appended to the terminal end of what was the ether chain.

Weak nucleophiles, however, generally require acid catalysis to open the oxetane ring. magtech.com.cn In this scenario, the reaction proceeds through a carbocation-like transition state, and the nucleophile will attack the more substituted carbon (C3), leading to a tertiary alcohol product. magtech.com.cn The choice between these pathways is governed by the strength of the nucleophile and the reaction conditions. magtech.com.cn

Catalyst SystemNucleophilePredominant Site of AttackProduct Type
Basic/NeutralStrong Nucleophiles (e.g., R-Li, RMgX, LiAlH4)C2 / C4 (less hindered)Primary Alcohol
AcidicWeak Nucleophiles (e.g., H2O, ROH, Halides)C3 (more substituted)Tertiary Alcohol

This interactive table summarizes the expected regioselectivity of nucleophilic ring-opening on the 3,3-disubstituted oxetane ring.

Cationic ring-opening polymerization is a well-established reaction for oxetanes, typically initiated by Lewis acids or photoacid generators. radtech.orgresearchgate.net For this compound, this process would begin with the activation of the oxetane oxygen by a cationic species. The subsequent nucleophilic attack by the oxygen atom of another monomer molecule leads to ring-opening and chain propagation. This process results in the formation of a polyether backbone. The pendant cyclopropanecarbonyl and methyl groups would be regularly spaced along the polymer chain, influencing the physical and chemical properties of the resulting material.

Anionic ring-opening of oxetanes is also possible, though it generally requires strong nucleophiles/bases as initiators, such as organometallic reagents or alkali metal alkoxides. radtech.org The polymerization proceeds via a nucleophilic attack on one of the ring carbons, leading to the cleavage of a C-O bond and the formation of an alkoxide. This alkoxide then acts as the nucleophile to open the next monomer unit. Similar to cationic polymerization, this would yield a polyether with pendant cyclopropanecarbonyl and methyl groups. The presence of the ketone carbonyl group within the monomer could potentially complicate the reaction, as it might compete with the oxetane ring for the attacking nucleophile.

The Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane. nih.govwikipedia.org The reverse reaction, known as a retro-Paternò-Büchi reaction, involves the photochemical cleavage of an oxetane back into its carbonyl and alkene precursors. acs.org Upon absorption of UV light, this compound could potentially undergo such a cleavage. This would involve the scission of the C-C and C-O bonds of the ring, theoretically yielding cyclopropyl methyl ketone and formaldehyde. The efficiency and pathway of this cleavage can be influenced by the excitation state (singlet vs. triplet) and the specific substitution on the oxetane ring. acs.org

Reactivity of the Cyclopropyl Ketone Moiety Within the Oxetane Scaffold

The cyclopropyl ketone unit is itself a reactive functional group due to the strain of the three-membered ring and the electron-withdrawing nature of the carbonyl group. This moiety can undergo a variety of transformations, often involving the cleavage of one of the cyclopropane (B1198618) C-C bonds.

Under acidic conditions, aryl cyclopropyl ketones are known to cyclize to form tetralones or undergo ring-opening to form open-chain carbinols. rsc.org While the subject molecule lacks an aryl group for intramolecular cyclization, acid catalysis could promote the ring-opening of the cyclopropyl group. This would likely involve protonation of the carbonyl oxygen, followed by cleavage of a proximal C-C bond of the cyclopropane ring to relieve ring strain, forming a carbocationic intermediate that can be trapped by nucleophiles.

The presence of the adjacent, rigid oxetane scaffold could impose stereoelectronic constraints on the cyclopropyl ketone, potentially influencing its reactivity compared to simpler acyclic analogues. rsc.org Furthermore, reactions involving the ketone, such as reductions or additions, could proceed while leaving the oxetane ring intact, provided that reaction conditions are carefully selected to avoid ring-opening (e.g., avoiding strong acids or highly reactive organometallics under harsh conditions). chemrxiv.org

Reagent/ConditionPotential Transformation of Cyclopropyl Ketone
Strong Acid (e.g., H2SO4)Ring-opening of cyclopropane to form unsaturated ketone or alcohol
Transition Metal CatalystC-C bond activation and insertion/cycloaddition reactions
Reducing Agents (e.g., NaBH4)Reduction of ketone to corresponding secondary alcohol
Organometallic Reagents (e.g., R-MgBr)Nucleophilic addition to the carbonyl group

This interactive table outlines potential reactions of the cyclopropyl ketone moiety.

Cyclopropane Ring Fragmentation Pathways

The cyclopropyl ketone moiety is a well-studied functional group known to undergo ring-opening reactions under various conditions, driven by the release of the inherent strain energy of the three-membered ring (approximately 27.5 kcal/mol). These fragmentation pathways can be initiated by radical species or catalyzed by acids, leading to diverse rearranged products.

The formation of a radical anion at the ketone carbonyl group, typically through a single-electron transfer (SET) process, can induce the fragmentation of the adjacent cyclopropane ring. vt.edu This process, known as a cyclopropylcarbinyl-to-homoallyl rearrangement, is a hallmark of cyclopropyl ketyl radical anions. acs.org The initial ketyl radical can undergo a reversible ring-opening to form a more stable distonic radical anion. nih.gov The rate and equilibrium of this ring-opening are influenced by the substituents on the cyclopropane ring. vt.edupsu.edu In the case of this compound, the presence of the 3-methyloxetane (B1582186) group is not expected to provide significant stabilization to the ring-opened radical, suggesting that the equilibrium may favor the closed-ring form. vt.edu However, once formed, the ring-opened radical intermediate can participate in subsequent reactions, such as intramolecular cyclizations or intermolecular additions. nih.govresearchgate.net

The general mechanism for the radical-mediated rearrangement is depicted below:

Radical-Mediated Rearrangement MechanismA generalized scheme for the radical-mediated ring-opening of a cyclopropyl ketone. The actual intermediates for this compound would include the 3-methyloxetane substituent.
Step Description Key Intermediates
1. Single-Electron Transfer (SET)An electron is transferred to the ketone carbonyl group, forming a ketyl radical anion.Ketyl radical anion
2. Cyclopropane Ring OpeningThe strained C-C bond of the cyclopropane ring cleaves to form a distonic radical anion.Distonic radical anion
3. Subsequent ReactionsThe ring-opened radical can undergo various reactions, such as dimerization or reaction with other species.Rearranged products

Under acidic conditions, the carbonyl oxygen of the cyclopropyl ketone can be protonated, which activates the cyclopropane ring towards nucleophilic attack or rearrangement. The high π-character of the cyclopropane C-C bonds allows them to act as a nucleophile. acs.org This can lead to a variety of isomerization products, depending on the reaction conditions and the nature of any nucleophiles present. For instance, treatment with a Lewis acid could induce a cascade of ring-opening and recyclization reactions. acs.org The presence of the oxetane ring introduces an additional layer of complexity. The oxetane oxygen is also a Lewis basic site and can be protonated. beilstein-journals.orgillinois.edu This could lead to a competitive ring-opening of the oxetane, a reaction driven by its own significant ring strain (approximately 25.5 kcal/mol). beilstein-journals.org The specific pathway followed will depend on the relative activation barriers for cyclopropane versus oxetane ring opening under the given acidic conditions.

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a primary site for chemical transformations, including enolization and nucleophilic additions.

Like other ketones, this compound can form an enol or enolate under appropriate basic or acidic conditions. The formation of the enolate introduces a nucleophilic carbon center that can participate in a variety of C-C bond-forming reactions. organic-chemistry.org The regioselectivity of enolization can be influenced by both steric and electronic factors. In this molecule, the presence of the 3-methyloxetane group could sterically hinder the approach of a bulky base to the α-proton on the oxetane ring. "Soft" enolization conditions, which are under thermodynamic control, tend to favor the formation of the more substituted, thermodynamically more stable enolate. nih.gov Conversely, "hard" enolization conditions, using strong, non-nucleophilic bases at low temperatures, favor the formation of the kinetically favored, less substituted enolate. nih.gov The resulting enolate can then react with various electrophiles.

Condition Type of Control Favored Enolate
Strong, bulky base (e.g., LDA), low temp.KineticLess substituted
Weaker base, higher temp.ThermodynamicMore substituted

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides, can add to the ketone. However, the presence of two strained rings in close proximity to the reaction center can lead to challenges in chemoselectivity. Strong nucleophiles could potentially induce the ring-opening of either the cyclopropane or the oxetane ring. For instance, a highly reactive nucleophile might not only add to the carbonyl but also attack one of the electrophilic carbons of the strained rings, especially if the reaction is carried out under conditions that activate the rings (e.g., with a Lewis acid). researchgate.net Therefore, achieving chemoselective addition to the ketone often requires careful selection of reagents and reaction conditions to minimize side reactions involving the strained rings.

Interplay Between Oxetane Ring Strain and Cyclopropyl Ketone Reactivity

The juxtaposition of the strained oxetane ring and the reactive cyclopropyl ketone moiety in this compound leads to a fascinating interplay of their respective reactivities. The high degree of s-character in the exocyclic bond of the cyclopropane ring can influence the electronic properties of the adjacent carbonyl group. acs.org Similarly, the electronegative oxygen atom in the oxetane ring can exert an inductive effect on the ketone. nih.gov

The combined strain of the two rings can also provide a thermodynamic driving force for reactions that lead to the opening of one or both rings. researchgate.net For example, a reaction initiated at the ketone, such as reduction or addition of an organometallic reagent, could be followed by a spontaneous or induced ring-opening of the adjacent oxetane or cyclopropane, leading to complex molecular rearrangements. The stability of the oxetane ring is also dependent on its substitution pattern; 3,3-disubstituted oxetanes are generally more stable to acid-catalyzed ring-opening due to steric hindrance. nih.gov In this compound, the presence of the methyl and cyclopropanecarbonyl groups at the 3-position would likely enhance its stability compared to an unsubstituted oxetane. nih.gov

Synergistic Effects on Reaction Rates and Product Distributions

The close proximity of the oxetane and cyclopropyl ketone moieties in this compound is expected to give rise to synergistic effects that influence both reaction rates and the distribution of products. The oxetane ring, with its electron-withdrawing character, can impact the reactivity of the adjacent carbonyl group. This inductive effect can enhance the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack.

Conversely, the cyclopropyl ketone can influence the stability and reactivity of the oxetane. The strain energy of the cyclopropane ring can be released in certain reactions, providing a thermodynamic driving force for pathways that might otherwise be disfavored. For instance, in reactions involving Lewis acid coordination to the carbonyl oxygen, a concerted or stepwise ring-opening of the cyclopropane could be facilitated, leading to products not typically observed in reactions of simple dialkyl ketones.

The interplay between these two functional groups can be particularly evident in reactions proceeding through charged intermediates. Stabilization of a carbocation or an enolate at the tertiary center bearing both the oxetane and the cyclopropanecarbonyl group would be influenced by the electronic properties of both rings. This could lead to unique product distributions compared to molecules containing only one of these functional groups.

Table 1: Hypothetical Influence of Functional Group Synergy on Reaction Outcomes

Reaction TypeExpected Effect of Oxetane on Cyclopropyl Ketone ReactivityExpected Effect of Cyclopropyl Ketone on Oxetane ReactivityPotential Synergistic Outcome
Nucleophilic Addition to CarbonylIncreased rate due to inductive electron withdrawal by oxetane oxygen.Minimal direct effect.Enhanced reactivity towards nucleophiles.
Lewis Acid-Catalyzed Ring OpeningCoordination to carbonyl oxygen may facilitate cyclopropane ring opening.Coordination to oxetane oxygen may be competitive, leading to different pathways.Complex product mixtures depending on the Lewis acid and reaction conditions.
Reduction of CarbonylSteric hindrance from the oxetane ring may influence stereoselectivity.The resulting alcohol may participate in intramolecular oxetane ring-opening.Diastereoselective formation of alcohols that can undergo subsequent transformations.

Competitive Reaction Pathways

The presence of multiple reactive sites in this compound inevitably leads to competitive reaction pathways. The outcome of a given reaction will be highly dependent on the nature of the reagents and the reaction conditions.

Nucleophilic Attack: A primary point of competition is the site of nucleophilic attack. Strong, hard nucleophiles are likely to favor 1,2-addition to the carbonyl group. However, under conditions that promote conjugate addition, such as with soft nucleophiles and the presence of a Lewis acid, ring-opening of the cyclopropane could occur. Furthermore, under acidic conditions, nucleophilic attack could lead to the ring-opening of the oxetane. The 3,3-disubstitution of the oxetane ring is known to increase its stability, potentially favoring reactions at the cyclopropyl ketone moiety under many conditions. nih.gov

Lewis Acid Catalysis: The use of Lewis acids introduces further competitive pathways. A Lewis acid can coordinate to either the carbonyl oxygen or the oxetane oxygen. Coordination to the carbonyl oxygen would activate the cyclopropyl ketone system towards nucleophilic attack or rearrangement. In contrast, coordination to the oxetane oxygen could facilitate its ring-opening, leading to a 1,3-diol derivative after workup. The relative Lewis basicity of the two oxygen atoms will play a crucial role in determining the initial site of coordination.

Radical Reactions: Under radical conditions, abstraction of a hydrogen atom or addition to the carbonyl group could occur. The stability of the resulting radical intermediates would dictate the major reaction pathway. Ring-opening of the cyclopropane via a radical mechanism is also a plausible competitive process.

Table 2: Plausible Competitive Pathways for this compound

Reagent/ConditionPathway A: Reaction at Cyclopropyl KetonePathway B: Reaction at OxetaneControlling Factors
Grignard Reagent (e.g., MeMgBr)1,2-addition to the carbonyl group.Unlikely under standard conditions.High reactivity of the carbonyl group.
Lewis Acid (e.g., BF₃·OEt₂) + NucleophileRing-opening of the cyclopropane.Ring-opening of the oxetane.Lewis basicity of oxygen atoms, stability of intermediates.
Reducing Agent (e.g., NaBH₄)Reduction of the ketone to an alcohol.No reaction.Chemoselectivity of the reducing agent.

Tandem and Cascade Reactions Involving Both Heterocyclic Units

The dual functionality of this compound makes it an ideal substrate for tandem and cascade reactions, where a single synthetic operation triggers a sequence of transformations involving both the oxetane and the cyclopropyl ketone. Such processes are highly valuable in organic synthesis as they can rapidly build molecular complexity from a relatively simple starting material.

Selective Activation and Sequential Transformations

A key strategy for initiating a tandem reaction is the selective activation of one functional group, which then undergoes a transformation that sets the stage for a subsequent reaction of the other group.

For example, selective reduction of the ketone to the corresponding alcohol could be the first step. The resulting hydroxyl group is then positioned to act as an intramolecular nucleophile. Upon activation of the oxetane ring with a Lewis acid, the hydroxyl group could attack one of the oxetane carbons, leading to a ring-opened, rearranged product. The stereochemistry of the newly formed alcohol would be critical in determining the feasibility and outcome of the subsequent cyclization.

Alternatively, a tandem reaction could be initiated by the ring-opening of the cyclopropane. For instance, a transition-metal-catalyzed process could lead to a metalacyclic intermediate that could then be trapped intramolecularly by the oxetane oxygen, potentially forming a new bridged or spirocyclic ring system. Tandem ring-opening cyanation of cyclopropyl ketones is a known transformation that could be adapted to this system. escholarship.org

Rearrangement-Cyclization Sequences for Divergent Synthesis

Rearrangement-cyclization sequences offer a powerful approach to divergent synthesis, where different reaction conditions can steer the transformation of a single starting material towards a variety of structurally distinct products. In the context of this compound, such sequences could be initiated by either ring-opening of the oxetane or the cyclopropane.

Oxetane Ring-Opening Initiated Sequences: Treatment with a strong acid could lead to the protonation of the oxetane oxygen, followed by ring-opening to form a tertiary carbocation. This carbocation could then undergo a variety of rearrangements, including Wagner-Meerwein shifts, followed by trapping by a nucleophile or elimination. The presence of the adjacent cyclopropyl ketone could influence the stability and rearrangement pathways of the carbocationic intermediate.

Cyclopropane Ring-Opening Initiated Sequences: Under thermal or photochemical conditions, or in the presence of specific transition metal catalysts, the cyclopropane ring could open to form a diradical or an organometallic intermediate. This reactive species could then undergo intramolecular cyclization onto the carbonyl oxygen or carbon, or even trigger a rearrangement of the oxetane ring. Photoinduced electron transfer (PET) reactions of α-cyclopropyl ketones are known to initiate tandem fragmentation-cyclization cascades, a pathway that could be accessible to this molecule. acs.orgresearchgate.net

The choice of catalyst, solvent, and temperature would be critical in controlling the outcome of these rearrangement-cyclization sequences, allowing for a divergent approach to a range of complex heterocyclic scaffolds.

Polymerization Chemistry and Materials Science Applications of Oxetane Monomers

Cationic Ring-Opening Polymerization (CROP) of Oxetanes

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing oxetanes, driven by the high ring strain energy of the four-membered ether ring, which is comparable to that of epoxides. radtech.org The basicity of the oxygen atom in the oxetane (B1205548) ring is a key factor in its polymerization reactivity. radtech.org

Initiation Mechanisms and Propagation Pathways

The CROP of 3,3-disubstituted oxetanes is typically initiated by strong acids or electrophilic species, such as boron trifluoride etherate (BF₃·OEt₂) or photo-acid generators. radtech.orgnih.gov The initiation process involves the protonation or electrophilic attack on the oxygen atom of the oxetane ring, forming a secondary oxonium ion. This is rapidly followed by the attack of a second monomer molecule to form a more stable, long-lived tertiary oxonium ion. radtech.orgtandfonline.com

Influence of Substituents on Polymerization Kinetics and Thermodynamics

The nature of the substituents at the 3-position of the oxetane ring significantly impacts polymerization. For "3-Cyclopropanecarbonyl-3-methyloxetane," the presence of a methyl group and a cyclopropanecarbonyl group is expected to influence its reactivity. The electron-withdrawing nature of the carbonyl group in the cyclopropanecarbonyl substituent may reduce the basicity of the oxetane oxygen, potentially slowing down the initiation and propagation rates compared to oxetanes with electron-donating substituents.

The polymerization of 3,3-disubstituted oxetanes is thermodynamically favorable due to the relief of ring strain. However, the kinetics can be complex. For instance, studies on 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) have shown that the polymerization rate is influenced by factors such as catalyst concentration and temperature. researchgate.net The molecular weight of the resulting polymer can often be controlled by adjusting the monomer to initiator ratio, indicating living characteristics in some systems. aston.ac.uk

Table 1: Representative Data for Cationic Polymerization of 3,3-Disubstituted Oxetanes Note: Data for analogous compounds are presented due to the absence of specific data for this compound.

MonomerInitiatorMonomer/Initiator RatioMolecular Weight (Mn)Polydispersity Index (PDI)Reference
3,3-DimethyloxetaneOxonium ion systemVariableControllable- aston.ac.uk
3-Ethyl-3-methacryloyloxymethyloxetaneBF₃OEt₂-650–3100- researchgate.net
3,3-Bis(chloromethyl)oxetane(iso-C₄H₉)₃Al/H₂OVariableIncreases with conversion- researchgate.net

Copolymerization with Other Cyclic Ethers and Monomers

Oxetanes can be copolymerized with other cyclic ethers to tailor the properties of the resulting polymers. For example, copolymerization with more reactive monomers like epoxides (oxiranes) can enhance polymerization kinetics and reduce the induction period often observed with oxetanes alone. radtech.orgradtech.org The addition of cycloaliphatic epoxides has been shown to increase the rate of polymerization and the final conversion of the oxetane monomer. radtech.org

Furthermore, oxetanes can be incorporated into hybrid polymer systems. For instance, an oxetane monomer bearing a methacrylate (B99206) group, 3-ethyl-3-methacryloyloxymethyloxetane (EMO), has been shown to undergo radical polymerization through its vinyl group and cationic polymerization via its oxetane ring. researchgate.net This dual functionality allows for the creation of crosslinked polymers with unique thermal behaviors. researchgate.net Copolymers have also been synthesized from 3-methyl-3'-hydroxymethyloxetane derivatives with different side chains via cationic ring-opening copolymerization. jlu.edu.cnresearchgate.netbit.edu.cn

Anionic Ring-Opening Polymerization (AROP) of Oxetanes

Anionic ring-opening polymerization (AROP) presents an alternative route to poly(oxetane)s, although it is generally less common than CROP for this class of monomers.

Catalyst Systems and Reaction Conditions

AROP of oxetanes typically requires strong nucleophilic initiators and specific reaction conditions. Catalyst systems based on alkali metal alkoxides, such as potassium tert-butoxide in the presence of a crown ether, have been developed for the AROP of 3-hydroxymethyloxetanes. radtech.org Another effective initiating system involves the combination of onium salts with bulky organoaluminum diphenolates, which function as nucleophilic species for chain growth. acs.org The presence of the organoaluminum compound acts as a Lewis acid to activate the monomer. acs.org

For "this compound," the presence of the carbonyl group could pose a challenge for AROP, as it may be susceptible to nucleophilic attack by the initiator or the propagating chain end, potentially leading to side reactions.

Controlled Polymerization Techniques

Controlled polymerization of oxetanes via anionic mechanisms has been achieved, yielding polyethers with narrow molecular weight distributions (MWD). acs.org For example, the use of quaternary onium halides coupled with bulky organoaluminum diphenolates has been shown to be a versatile system for the controlled coordinate anionic polymerization of oxetane. acs.org In this system, the molecular weight of the polymer could be controlled by adjusting the initial mole ratio of the monomer to the initiator. acs.org

The synthesis of amphiphilic block copolymers composed of poly(ethylene oxide) and polyoxetane has also been achieved through anionic ring-opening polymerization and monomer activation, demonstrating the potential for creating well-defined polymer architectures. rsc.org

Table 2: Catalyst Systems for Anionic Ring-Opening Polymerization of Oxetanes

MonomerCatalyst/Initiator SystemKey FeaturesReference
OxetaneQuaternary onium halide / Organoaluminum diphenolateControlled polymerization, Narrow MWD acs.org
3-HydroxymethyloxetanesPotassium tert-butoxide / 18-crown-6-etherEffective for hydroxyl-containing oxetanes radtech.org
OxetaneTetraoctylammonium bromide / triisobutylaluminumControlled synthesis, Narrow MWD rsc.org

Photoinitiated Cationic Polymerization for Coatings and Resins

Photoinitiated cationic polymerization is a powerful technique for producing highly crosslinked polymer networks, offering advantages such as high reaction rates, low energy consumption, and spatial and temporal control of the curing process. Oxetane monomers, including functionalized derivatives like this compound, are particularly well-suited for this process due to the high ring strain (approximately 107 kJ/mol) and the basicity of the ether oxygen, which facilitates ring-opening polymerization. osti.govtoagosei.co.jp This method is extensively utilized in the formulation of coatings, inks, adhesives, and 3D printing resins. radtech.org

Development of Photo-Curable Systems

The development of photo-curable systems based on oxetane monomers involves the combination of the monomer with a photoinitiator that can generate a strong acid upon UV irradiation. Onium salts, such as diaryliodonium and triarylsulfonium salts, are commonly used photoinitiators for cationic polymerization. google.com Upon exposure to UV light, these salts undergo photolysis to produce a Brønsted acid, which then initiates the ring-opening polymerization of the oxetane monomer.

For a hypothetical photo-curable system based on this compound, the formulation would typically include:

Monomer: this compound, potentially blended with a cycloaliphatic epoxide to enhance reactivity and tailor the final properties of the cured material.

Photoinitiator: A suitable onium salt photoinitiator, such as a triarylsulfonium hexafluoroantimonate salt, which is efficient in generating the initiating acid.

Additives: Depending on the application, various additives like reactive diluents to control viscosity, pigments, fillers for reinforcement, and adhesion promoters may be included. google.com

The curing process is initiated by exposing the formulation to UV light, leading to the rapid formation of a crosslinked polyether network. The presence of the cyclopropanecarbonyl and methyl groups on the polymer backbone would be expected to influence the network structure and final material properties.

Performance Characteristics of Oxetane-Based Polymers

Key Performance Characteristics:

Adhesion: Oxetane-based coatings generally exhibit excellent adhesion to a variety of substrates, including metals, plastics, and glass. osti.govsemanticscholar.org This is attributed to the low volume shrinkage during polymerization compared to radically cured systems like acrylates, which minimizes internal stresses at the coating-substrate interface. radtech.org The polar ether linkages in the polymer backbone also contribute to good adhesive properties through intermolecular interactions with the substrate surface. diva-portal.org

Mechanical Properties: The high crosslink density of cured oxetane resins typically results in hard and rigid materials with good scratch and abrasion resistance. radtech2020.com The incorporation of specific functional groups can be used to tailor the mechanical properties. For instance, the rigid cyclopropyl (B3062369) group in poly(this compound) might be expected to enhance the hardness and modulus of the resulting polymer. By adjusting the formulation, for example by adding flexible comonomers, properties like flexibility can be controlled. radtech2020.com

Thermal Stability: Polyether backbones are generally characterized by good thermal stability. The cured oxetane networks can exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, making them suitable for applications requiring resistance to elevated temperatures. researchgate.net The specific thermal properties would be influenced by the crosslink density and the nature of the substituents on the polymer chain.

Chemical Resistance: The highly crosslinked nature of these polymers provides excellent resistance to a wide range of chemicals, including solvents, acids, and bases. osti.gov This makes them ideal for protective coatings in demanding environments.

The following interactive table summarizes typical performance characteristics observed in UV-cured oxetane-epoxy hybrid systems, which can serve as a general reference for the expected performance of coatings based on functionalized oxetanes.

PropertyTypical Value/ObservationInfluencing Factors
Adhesion Excellent on various substrates (e.g., steel, aluminum, polycarbonate)Substrate type and preparation, formulation additives (adhesion promoters), curing conditions. diva-portal.orgresearchgate.net
Pencil Hardness Can reach high levels (e.g., >2H)Crosslink density, monomer structure, addition of reinforcing fillers. radtech2020.com
Flexibility Can be tailored from brittle to flexibleMonomer structure (use of flexible comonomers), crosslink density. radtech2020.com
Solvent Resistance High resistance to common organic solventsCrosslink density, chemical nature of the polymer backbone. osti.gov
Glass Transition (Tg) Varies widely depending on formulation (e.g., 97–128 °C for some systems)Monomer structure, crosslink density, comonomer content. researchgate.net
Thermal Stability (Td5%) Typically high (e.g., 374–386 °C for some systems)Chemical structure of the polymer backbone. researchgate.net

Post-Polymerization Functionalization of Polymers Containing Cyclopropanecarbonyl Moieties

Post-polymerization modification is a versatile strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of the corresponding functional monomers. nih.gov This approach allows for the introduction of a wide range of chemical functionalities onto a pre-formed polymer backbone, enabling the tailoring of material properties for specific applications.

For a polymer derived from this compound, the pendant cyclopropanecarbonyl group serves as a reactive handle for subsequent chemical transformations. The reactivity of this group is primarily centered on the carbonyl functionality and the strained cyclopropane (B1198618) ring.

The carbonyl group of the cyclopropyl ketone can undergo reactions typical of ketones, such as condensation with amines or hydrazines to form imines or hydrazones, respectively. wiley-vch.de These reactions could be employed to attach other molecules or functional groups to the polymer chain. For instance, reaction with an amino-functionalized dye could be used to color the polymer, or reaction with a biocompatible molecule could be used to modify the surface properties for biomedical applications.

Furthermore, the cyclopropane ring, being activated by the adjacent electron-withdrawing carbonyl group, is susceptible to nucleophilic ring-opening reactions. nih.govresearchgate.net This reactivity offers a unique pathway for modifying the polymer structure. Strong nucleophiles can attack the cyclopropane ring, leading to the formation of a more flexible, open-chain structure appended to the polymer backbone. This type of modification could be used to significantly alter the mechanical properties of the polymer, for example, to increase its flexibility or to introduce new reactive sites for further functionalization. The specific conditions and the nature of the nucleophile would determine the outcome of the ring-opening reaction. nih.gov

Potential post-polymerization modification reactions for a polymer containing cyclopropanecarbonyl moieties could include:

Oximation/Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to introduce new functionalities.

Reductive Amination: Conversion of the ketone to an amine, providing a site for further chemical coupling.

Nucleophilic Ring-Opening of the Cyclopropane: Reaction with nucleophiles like thiols or amines to introduce new side chains and alter the polymer backbone's local structure. nih.gov

These post-polymerization modification strategies would allow for the creation of a diverse range of functional materials from a single parent polymer, expanding the potential applications of polymers derived from this compound.

Applications in Advanced Organic Synthesis and Functional Materials

Utilization as Building Blocks for Complex Molecular Architectures

The distinct chemical architecture of 3-Cyclopropanecarbonyl-3-methyloxetane makes it a valuable precursor in the synthesis of intricate molecular frameworks. The presence of both a reactive oxetane (B1205548) ring and a cyclopropyl (B3062369) ketone moiety provides multiple avenues for synthetic transformations, enabling the construction of complex polycyclic and spirocyclic systems.

Scaffolds for the Construction of Polycyclic and Spirocyclic Systems

The inherent ring strain of the oxetane in this compound can be strategically exploited to initiate ring-opening reactions, which can then be followed by cyclization events to form larger, more complex polycyclic structures. The cyclopropyl ketone group can also participate in a variety of transformations, including ring-opening reactions or serving as a handle for further functionalization, contributing to the assembly of elaborate molecular scaffolds.

Spirocycles, which are characterized by two rings connected through a single shared atom, are of increasing importance in medicinal chemistry and materials science. The 3,3-disubstituted nature of the oxetane ring in this compound provides a pre-existing spirocyclic center, making it an ideal starting point for the synthesis of more complex spirocyclic systems. Methodologies such as the Paternò–Büchi reaction, involving the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, are commonly employed for the synthesis of oxetanes and can be adapted for the creation of spirocyclic oxetanes.

Chiral Auxiliaries and Templates in Asymmetric Transformations

While specific research on this compound as a chiral auxiliary is not extensively documented, the principles of asymmetric synthesis suggest its potential in this area. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. To function as a chiral auxiliary, the molecule itself must be chiral. An enantiomerically pure form of this compound could potentially be used to direct the stereoselective formation of new stereocenters in a substrate. After the desired transformation, the auxiliary could be cleaved and recovered. The rigid conformation of the oxetane ring and the defined spatial arrangement of its substituents could provide the necessary steric hindrance to guide the approach of reagents, thus inducing asymmetry in the product.

Tailored Monomers for High-Performance Polymers and Coatings

The oxetane ring in this compound is a key feature that allows it to function as a monomer in polymerization reactions. Cationic ring-opening polymerization of oxetanes is a well-established method for producing polyethers with a variety of properties.

Enhancing Polymer Properties through Oxetane Incorporation

The incorporation of oxetane units into a polymer backbone can significantly influence the material's properties. Polyoxetanes are known for their thermal stability, chemical resistance, and good mechanical properties. The presence of the 3-cyclopropanecarbonyl-3-methyl substituents on the oxetane ring of the monomer would lead to a polymer with pendant functional groups. These groups can further enhance the polymer's characteristics, such as adhesion, cross-linking density, and compatibility with other materials. The cyclopropyl ketone moiety, for instance, could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the final properties of the polymer.

Design of Specialty Resins and Cross-linking Agents

This compound can be utilized in the formulation of specialty resins, particularly for applications requiring high performance, such as advanced coatings and adhesives. Oxetane-based resins are known for their rapid curing speeds, low shrinkage upon polymerization, and excellent adhesion to various substrates. The cyclopropyl ketone group could also act as a latent cross-linking site. Under specific conditions, such as exposure to heat or a catalyst, this group could undergo reactions that form cross-links between polymer chains, leading to the formation of a durable and robust network structure. This is particularly advantageous in applications like industrial coatings and composites where high mechanical strength and chemical resistance are required.

Methodological Development in Organic Chemistry

The unique reactivity of this compound also presents opportunities for the development of new synthetic methodologies. The combination of a strained four-membered ring and a cyclopropyl ketone in one molecule allows for the exploration of novel tandem reactions and catalytic processes. For example, a single catalyst could potentially activate both the oxetane ring for ring-opening and the cyclopropyl ketone for a subsequent transformation, leading to efficient and atom-economical synthetic routes to valuable chemical intermediates. The study of such reactions can lead to a deeper understanding of the reactivity of strained ring systems and contribute to the broader toolkit of synthetic organic chemistry.

Reagents for Novel C-C and C-O Bond-Forming Reactions

The unique structural amalgamation of a strained oxetane ring and a reactive cyclopropyl ketone moiety in this compound positions it as a versatile reagent for innovative carbon-carbon (C-C) and carbon-oxygen (C-O) bond-forming reactions. The inherent ring strain of both the oxetane and cyclopropane (B1198618) components can be strategically harnessed to drive a variety of synthetic transformations. beilstein-journals.orgresearchgate.net

The oxetane ring, particularly in 3,3-disubstituted systems, can undergo regioselective ring-opening reactions when activated by Lewis acids. acs.orgresearchgate.net This reactivity allows for the introduction of diverse functionalities and the formation of new C-O and C-C bonds. For instance, in the presence of a suitable nucleophile and a Lewis acid catalyst, the oxetane ring can open to yield functionalized 1,3-diols or other valuable building blocks. This transformation is particularly useful in creating complex molecular architectures from relatively simple starting materials. acs.orgnih.gov

Moreover, the cyclopropyl ketone unit is a well-established precursor for a range of C-C bond-forming reactions. Transition-metal-catalyzed C-C bond activation of cyclopropyl ketones can lead to the formation of linear, three-carbon fragments that can participate in cross-coupling reactions. researchgate.net This strategy allows for the insertion of a three-carbon unit between two coupling partners, providing a powerful tool for constructing complex carbon skeletons. researchgate.netresearchgate.net The reactivity of cyclopropyl ketones can also be exploited in formal [3+2] cycloaddition reactions to generate five-membered ring systems, a common motif in biologically active molecules. acs.orgnih.govnih.gov

The following table summarizes representative C-C and C-O bond-forming reactions utilizing substrates with structural similarities to this compound, highlighting the potential synthetic utility of this compound.

Reaction TypeSubstrate AnalogueReagents and ConditionsProduct TypePotential Application for Target Compound
C-O Bond Formation 2-PhenyloxetaneAzulene (B44059), BF₃·OEt₂Homologated azulene alcoholSynthesis of functionalized ethers and alcohols. acs.org
C-C Bond Formation Aryl Cyclopropyl KetoneAlkene, Photocatalyst, Lewis AcidDensely substituted cyclopentane (B165970)Enantioselective synthesis of complex cyclic systems. nih.gov
C-C Bond Activation Cyclopropyl Ketone(tpy)NiCl₂, Zn, Aryl Halide1,3-Difunctionalized ketoneLinearization and functionalization of the cyclopropyl unit. researchgate.net
Ring Expansion Cyclopropyl KetoneAgOTfDihydrofuran derivativeSynthesis of five-membered oxygen heterocycles. rsc.org

This interactive table provides examples of reactions with compounds structurally related to this compound, illustrating its potential applications.

Probes for Understanding Complex Reaction Mechanisms

The distinct structural features of this compound also make it a valuable tool for probing and understanding complex reaction mechanisms. The presence of two strained ring systems with different modes of reactivity allows for the investigation of selectivity and the elucidation of intricate reaction pathways.

The cyclopropyl ketone moiety can serve as a mechanistic probe for radical versus ionic pathways. Under photochemical or single-electron transfer conditions, the cyclopropyl ring can undergo homolytic cleavage to form a ring-opened radical intermediate. researchgate.netacs.org The fate of this radical can provide insights into the reaction mechanism. Conversely, under acidic conditions, the cyclopropyl ketone can undergo rearrangement via a cationic intermediate, as seen in the Cloke–Wilson rearrangement to form dihydrofurans. rsc.org The competition between these pathways can be studied by varying the reaction conditions and analyzing the product distribution.

Furthermore, the 3,3-disubstituted oxetane ring can be used to investigate the steric and electronic effects governing ring-opening reactions. The methyl group at the 3-position provides a steric bias that can influence the regioselectivity of nucleophilic attack. By comparing the reactivity of this compound with less substituted oxetanes, the influence of steric hindrance on the transition state can be quantified. Mechanistic studies on the ring-opening of similar oxetanes have supported SN2-type mechanisms, and the stereochemical outcome of such reactions with chiral analogues can provide further evidence for the proposed pathway. acs.orgnih.gov

The interplay between the reactivity of the oxetane and the cyclopropyl ketone can also be a subject of mechanistic inquiry. For instance, a reaction could be designed to investigate whether a reagent selectively interacts with one functional group over the other, or if a tandem reaction involving both moieties is possible. The unique combination of these two reactive groups in a single molecule provides a platform for discovering and understanding novel reaction pathways.

Below is a table detailing mechanistic studies on related structures, which can inform the potential use of this compound as a mechanistic probe.

Mechanistic AspectSubstrate AnalogueMethod of InvestigationKey FindingsRelevance to Target Compound
Cyclopropyl Ketone Rearrangement Aryl Cyclopropyl KetonesPhotochemical studies, product analysisElucidation of excited state electron distribution and rearrangement pathways. acs.orgUnderstanding photochemical reactivity and potential for isomerization.
Oxetane Ring-Opening Alkenyl Cyclopropyl DiolsExperimental and DFT studiesDual role of hydroxyl groups in directing regio- and stereoselectivity of tandem Heck-ring-opening. nih.govProbing directing group effects in tandem reactions.
Radical vs. Ionic Pathways Cyclopropyl IminesIn silico thermodynamic analysisCyclopropyl imines are likely kinetic products in Ti-catalyzed carboamination, while α,β-unsaturated imines are thermodynamic products. nih.govDifferentiating between kinetic and thermodynamic control in reactions involving the cyclopropyl group.
[3+2] Cycloaddition Mechanism Aryl Cyclopropyl KetonesKinetic isotope effect studiesRate-limiting intermolecular C-C bond formation in enantioselective photocatalytic cycloadditions. nih.govInvestigating the rate-determining step in complex bond-forming sequences.

This interactive table summarizes mechanistic insights gained from compounds with similar functional motifs to this compound.

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